molecular formula C20H24FNO5S2 B7833484 (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833484
M. Wt: 441.5 g/mol
InChI Key: SKRJLEZOUDTSLB-ICSRJNTNSA-N
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Description

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-N-[2-(2-methoxyphenyl)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO5S2/c1-14-11-16(7-8-17(14)21)29(25,26)20-13-28(23,24)12-18(20)22-10-9-15-5-3-4-6-19(15)27-2/h3-8,11,18,20,22H,9-10,12-13H2,1-2H3/t18-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRJLEZOUDTSLB-ICSRJNTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available precursors. The process includes:

    Formation of the thiolane ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the sulfonyl group: This is achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Amino group attachment: The amino group is introduced via nucleophilic substitution reactions.

    Fluorination: The fluorine atom is incorporated using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance yield and purity. This involves:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: To improve reaction rates and selectivity.

    Purification techniques: Such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways related to its target proteins.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Steviol glycoside: A natural sweetener with a similar structural complexity.

Uniqueness

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance and versatility of this compound in various scientific domains

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